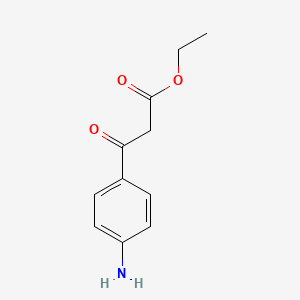

Ethyl 3-(4-aminophenyl)-3-oxopropanoate

Overview

Description

Ethyl 3-(4-aminophenyl)-3-oxopropanoate (CAS: 61252-00-4, C₁₁H₁₃NO₃, MW: 207.23) is a β-keto ester featuring a para-aminophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing SIRT2 inhibitors (e.g., anticancer agents) and 4-hydroxyquinoline-3-carboxylic acid, a key component of the cystic fibrosis drug ivacaftor . Its synthesis typically involves the reduction of ethyl 3-(4-nitrophenyl)-3-oxopropanoate using iron powder under acidic conditions, followed by purification via solvent extraction .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation Followed by Reduction and Esterification

One of the efficient synthetic approaches to ethyl 3-(4-aminophenyl)-3-oxopropanoate involves a tandem sequence starting from 4-nitrobenzaldehyde:

Step 1: Knoevenagel Condensation

4-nitrobenzaldehyde undergoes Knoevenagel condensation with Meldrum's acid in the presence of triethylammonium formate (TEAF) as a solvent. This step forms an alkylidene intermediate incorporating the nitrophenyl moiety and a reactive ketoester functionality.Step 2: Reduction and Esterification

The intermediate 3-(4-nitrophenyl)propanoic acid is then subjected to reduction using stannous chloride (SnCl2) in ethanol. This step simultaneously reduces the nitro group to an amino group and esterifies the carboxylic acid to the ethyl ester. Stannous chloride acts both as a reducing agent and a Lewis acid catalyst, activating the acid towards nucleophilic attack by ethanol, enabling efficient ester formation.

This method is notable for its short reaction sequence and efficiency, providing good yields of the target compound with minimal purification steps.

Catalytic Hydrogenation of Ethyl 4-Aminocinnamate

Another common synthetic route involves the reduction of ethyl 4-aminocinnamate:

- Ethyl 4-aminocinnamate is hydrogenated in the presence of palladium on activated carbon (Pd/C) as a catalyst.

- The reaction is typically conducted in ethanol at room temperature under a hydrogen atmosphere for approximately 16 hours.

- This catalytic hydrogenation reduces the double bond in the cinnamate moiety, yielding this compound.

This method is widely used both in laboratory-scale synthesis and industrial production due to its straightforward reaction conditions and scalability.

Reaction Conditions and Optimization

| Parameter | Knoevenagel/Reduction Route | Catalytic Hydrogenation Route |

|---|---|---|

| Starting Materials | 4-nitrobenzaldehyde, Meldrum's acid, ethanol | Ethyl 4-aminocinnamate |

| Solvent | Triethylammonium formate (TEAF), ethanol | Ethanol |

| Catalyst/Reducing Agent | Stannous chloride (SnCl2) | Palladium on activated carbon (Pd/C) |

| Temperature | Room temperature to mild heating | Room temperature |

| Reaction Time | Several hours (varies by step) | ~16 hours |

| Key Features | Tandem reduction and esterification in one step | Selective hydrogenation of double bond |

| Purification | Flash column chromatography | Filtration to remove catalyst, followed by chromatography |

Purification Techniques

- Flash Column Chromatography is commonly employed after synthesis to isolate and purify this compound, ensuring removal of unreacted starting materials, side products, and catalyst residues.

- Crystallization or recrystallization may be used depending on the scale and desired purity.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy confirm structural integrity and purity.

Research Findings and Comparative Analysis

- The use of triethylammonium formate (TEAF) as a solvent in the Knoevenagel/reduction route enhances the efficiency of the reduction step by stabilizing intermediates and facilitating nucleophilic attack during esterification.

- Stannous chloride in ethanol uniquely enables simultaneous reduction and esterification, simplifying the synthesis and improving overall yield.

- Catalytic hydrogenation with Pd/C is a classical and reliable method, favored for its mild conditions and scalability, especially in industrial settings.

- Reaction parameters such as solvent choice, temperature, and catalyst loading critically influence yield and purity.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation + Reduction/Esterification | 4-nitrobenzaldehyde, Meldrum's acid | Stannous chloride, TEAF, ethanol | Condensation, reduction, esterification | Short sequence, one-pot reduction and esterification | Requires multi-step control, sensitive to conditions |

| Catalytic Hydrogenation | Ethyl 4-aminocinnamate | Pd/C catalyst, H2 gas | Catalytic hydrogenation | Mild conditions, scalable | Longer reaction time, catalyst handling needed |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H13NO3. It features an ethyl ester group, an amino group attached to a phenyl ring, and a keto group on the propanoate chain. This compound is used in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- This compound serves as an intermediate in synthesizing various organic compounds.

- It can be synthesized through the reduction of ethyl 4-aminocinnamate using palladium on activated carbon (Pd/C) as a catalyst under a hydrogen atmosphere, typically in ethanol at room temperature for around 16 hours.

- The compound undergoes reactions such as oxidation of the amino group to form nitro derivatives, reduction of the keto group to form alcohol derivatives, and electrophilic substitution reactions on the phenyl ring.

Biology

- The compound is investigated for its potential role in biochemical pathways and interactions with enzymes.

- Related compounds have shown activity as antagonists . For example, novel 1-(3-oxopropanoyl)indoline derivatives have been discovered as antagonists with potent activity and good selectivity by modification of the peptidic backbone of SC65811 .

Medicine

- This compound is explored as a precursor in synthesizing pharmaceutical agents.

- Para-aminobenzoic acid (PABA), which shares structural similarities, is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups.

Industry

- It is utilized in the production of specialty chemicals and materials.

- Industrial production often follows similar synthetic routes as laboratory methods but on a larger scale, using continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for high purity and cost-effectiveness.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The amino group can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form nitro derivatives.

- Reduction: The keto group can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohol derivatives.

- Substitution: The phenyl ring can undergo electrophilic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Research Findings :

- The 4-NH₂ group in this compound facilitates hydrogen bonding with SIRT2’s catalytic site, improving inhibitory activity compared to chloro or methoxy derivatives .

- Chloro and fluoro substituents enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Key Observations :

- Methoxy-substituted derivatives (e.g., 4-OCH₃) show marginal antifungal activity due to reduced electrophilicity .

- Fluorinated analogues are preferred in antidepressants for their metabolic stability and bioavailability .

Challenges :

- Nitro reduction (for 4-NH₂ derivatives) requires careful control to avoid over-reduction .

- Chloro and fluoro substituents may necessitate harsher conditions, lowering yields .

Physicochemical and Pharmacokinetic Properties

*Predicted using ChemDraw.

Implications :

- The amino derivative’s lower logP enhances aqueous solubility, beneficial for in vitro assays.

- Fluorinated compounds exhibit higher logP, favoring membrane permeability .

Biological Activity

Ethyl 3-(4-aminophenyl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.23 g/mol

- CAS Number : 61252-00-4

The compound features an ethyl ester group and a ketone functional group, which contribute to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components:

- Amino Group : The amino group can form hydrogen bonds with biological molecules, facilitating interactions that can influence various biochemical pathways.

- Keto Group : This group can participate in nucleophilic addition reactions, further enhancing the compound's reactivity with target biomolecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as Bcl-2 and Bax. In a study involving Ehrlich Ascites Carcinoma (EAC) cells, treatment with this compound resulted in a significant decrease in tumor cell viability and demonstrated antioxidant properties .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These interactions are crucial for understanding its pharmacological profile. The compound's ability to inhibit specific pathways related to cancer cell proliferation has been a focal point of research.

Case Studies

- Ehrlich Ascites Carcinoma Model :

- Mechanistic Insights :

Comparative Analysis

Table 1 summarizes this compound alongside structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | 6335-44-0 | 0.96 | Contains a nitro group instead of an amino group |

| Ethyl 4-(4-cyanophenyl)-3-oxopropanoate | 49744-93-6 | 0.90 | Features a cyano group |

| Ethyl 4-(4-hydroxyphenyl)-3-oxopropanoate | N/A | N/A | Contains a hydroxy group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 3-(4-aminophenyl)-3-oxopropanoate and its derivatives?

The compound is typically synthesized via condensation reactions. For example, derivatives like ethyl 3-(3-fluorophenyl)-3-oxopropanoate are prepared by reacting dilithiomonoethylmalonate with acyl chlorides (e.g., 3-fluorobenzoyl chloride) at low temperatures (e.g., −78°C), followed by purification . Another method involves refluxing ethyl 3-oxopropanoate derivatives with ammonium formate and molecular sieves in ethanol under nitrogen to form intermediates like ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Chromatography : Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) for purification .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and molecular structure. For example, fluorinated derivatives exhibit distinct shifts in ¹⁹F NMR .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are common applications of this compound in chemical synthesis?

It serves as a precursor for heterocyclic compounds. For instance, condensation with guanidine in ethanol yields pyrimidinones, which are intermediates in pharmaceutical agents (e.g., ABmFPP) . It is also used in Strecker syntheses to produce amino acids like aspartic acid derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., halogens) enhance electrophilicity at the keto group, facilitating nucleophilic attacks. For example, ethyl 3-(3-chlorophenyl)-3-oxopropanoate reacts efficiently with amines under mild conditions due to the chloro group's electron-withdrawing effect . Conversely, electron-donating groups (e.g., methoxy) require harsher conditions, such as prolonged reflux (e.g., 144 hours) with catalysts like CaSO₄ .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Catalyst selection : Molecular sieves (4 Å) improve imine formation by absorbing water .

- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side reactions.

- Temperature control : Low temperatures (−78°C) prevent malonate decomposition during acyl chloride reactions .

Q. How can spectroscopic data resolve contradictions in structural assignments?

Discrepancies in NMR or mass spectra often arise from tautomerism or regioisomerism. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits distinct InChIKey (YMUNUVJSNWUWDA-UHFFFAOYSA-N) and SMILES patterns, which can differentiate it from ortho/meta/para isomers . X-ray crystallography or computational modeling (DFT) may further clarify ambiguous cases .

Q. What are the challenges in scaling up syntheses of fluorinated derivatives?

- Safety : Fluorinated intermediates may release HF under acidic conditions, requiring corrosion-resistant reactors .

- Purification : Fluorinated compounds often have low polarity, necessitating specialized chromatography (e.g., reverse-phase HPLC) .

Q. Methodological Considerations

Q. How to troubleshoot low yields in guanidine condensation reactions?

- Examine stoichiometry : Excess guanidine (≥5 eq) drives the reaction to completion .

- Solvent choice : Ethanol or THF improves solubility of polar intermediates .

- Side reactions : Protect the amine group in precursors to avoid unintended cyclization .

Q. What analytical methods are critical for assessing substituent effects on bioactivity?

Properties

IUPAC Name |

ethyl 3-(4-aminophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNJZROGRIBUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210157 | |

| Record name | Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-00-4 | |

| Record name | Ethyl 4-amino-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61252-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-amino-beta-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061252004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (p-aminobenzoyl)-, ethyl ester (6CI,7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.